Superior Bioavailability of Sulfisoxazole Acetyl Compared to Parent Sulfisoxazole
Sulfisoxazole Acetyl (N1AS) exhibits approximately two-fold higher relative bioavailability compared to an equivalent dose of its active parent, sulfisoxazole. This is a critical differentiator for in vivo studies requiring consistent systemic drug exposure [1].
| Evidence Dimension | Relative Bioavailability |
|---|---|
| Target Compound Data | Relative Bioavailability (F_rel) ≈ 2 (compared to sulfisoxazole) |
| Comparator Or Baseline | Sulfisoxazole (free drug), with F_rel = 1 (reference) |
| Quantified Difference | ~2-fold higher systemic exposure for the same administered dose of prodrug vs. parent drug |
| Conditions | Single oral administration in rats; monitored plasma concentrations of sulfisoxazole and N4-acetyl sulfisoxazole following prodrug dosing. |
Why This Matters
This allows a half-dose of Sulfisoxazole Acetyl to achieve the same systemic exposure as a full dose of sulfisoxazole, which is a crucial consideration for dose-ranging studies, formulation development, and procurement cost calculations based on active pharmaceutical ingredient equivalence.
- [1] Kim, E., & Kang, W. (2016). Simultaneous determination of N(1)-acetyl sulfisoxazole and its metabolites, and relative bioavailability compare to sulfisoxazole in rats. Journal of Pharmaceutical and Biomedical Analysis, 129, 117-120. DOI: 10.1016/j.jpba.2016.06.055 View Source
